molecular formula C22H19NO5 B14403090 4-Methoxyphenyl 4-(4-methoxybenzamido)benzoate CAS No. 88340-33-4

4-Methoxyphenyl 4-(4-methoxybenzamido)benzoate

Cat. No.: B14403090
CAS No.: 88340-33-4
M. Wt: 377.4 g/mol
InChI Key: XDZUTFZZBSWXKA-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 4-(4-methoxybenzamido)benzoate is a chemical compound known for its unique structure and properties It consists of a benzoate ester linked to a methoxyphenyl group and a methoxybenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-(4-methoxybenzamido)benzoate typically involves the esterification of 4-methoxybenzoic acid with 4-methoxyphenol, followed by the amidation with 4-methoxybenzoyl chloride. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The amidation reaction may require a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 4-(4-methoxybenzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are employed under specific conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid and 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxybenzyl alcohol and 4-methoxybenzylamine.

    Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-Methoxyphenyl 4-(4-methoxybenzamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4-(4-methoxybenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxy groups and amide linkage play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl benzoate
  • 4-Methoxybenzylamine
  • 4-Methoxybenzoic acid

Comparison

4-Methoxyphenyl 4-(4-methoxybenzamido)benzoate is unique due to its combination of ester and amide functionalities, which impart distinct chemical and biological properties

Properties

CAS No.

88340-33-4

Molecular Formula

C22H19NO5

Molecular Weight

377.4 g/mol

IUPAC Name

(4-methoxyphenyl) 4-[(4-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C22H19NO5/c1-26-18-9-5-15(6-10-18)21(24)23-17-7-3-16(4-8-17)22(25)28-20-13-11-19(27-2)12-14-20/h3-14H,1-2H3,(H,23,24)

InChI Key

XDZUTFZZBSWXKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OC

Origin of Product

United States

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